A-836339

Description

Historical Context of Cannabinoid Research and CB2 Receptor Focus

The history of cannabinoid research traces back to the investigation of Cannabis plants and their active constituents, notably delta-9-tetrahydrocannabinol (Δ⁹-THC) and cannabidiol (B1668261) (CBD). patsnap.comilae.org Early research focused on the psychoactive properties of cannabis, largely attributed to THC. ilae.org A significant breakthrough occurred in the late 1980s with the identification of specific receptor sites in the mammalian brain that interact with cannabinoids, leading to the discovery of the cannabinoid receptor type 1 (CB1) in 1990. ilae.orgsmithsonianmag.comprojectcbd.org

The subsequent discovery and cloning of the cannabinoid receptor type 2 (CB2) in 1993 marked a pivotal moment, providing a molecular basis for the observed effects of cannabinoids on the immune system and in peripheral tissues. ilae.orgwikipedia.orgresearchgate.net Unlike CB1 receptors, which are predominantly found in the central nervous system (CNS) and are responsible for the psychoactive effects of THC, CB2 receptors are primarily expressed in immune cells and in peripheral tissues, including the gastrointestinal tract and the peripheral nervous system. wikipedia.orgresearchgate.netnih.gov This distinct distribution suggested that targeting CB2 receptors could offer therapeutic benefits without the psychotropic drawbacks associated with CB1 activation. researchgate.netfrontiersin.orgnih.gov

The identification of endogenous cannabinoids (endocannabinoids) like anandamide (B1667382) and 2-arachidonoylglycerol (B1664049) (2-AG) further elucidated the complexity of the endocannabinoid system and its widespread involvement in regulating various physiological functions. ilae.orgprojectcbd.org This expanding understanding fueled interest in developing synthetic cannabinoids that could selectively target specific receptors, particularly CB2, to explore their therapeutic potential in conditions such as pain, inflammation, and neurodegenerative disorders. patsnap.comresearchgate.netfrontiersin.orgnih.gov

Significance of Selective Cannabinoid Receptor 2 (CB2R) Agonists in Scientific Inquiry

Selective CB2 receptor agonists are of significant interest in scientific inquiry for several key reasons. Their ability to activate CB2 receptors with minimal or no activity at CB1 receptors allows researchers to dissect the specific roles of CB2 in various biological processes, independent of the psychoactive effects mediated by CB1. researchgate.netfrontiersin.orgnih.gov This selectivity is crucial for understanding the therapeutic potential of targeting CB2 receptors for conditions where modulating immune responses or addressing peripheral inflammation and pain is desired. researchgate.netfrontiersin.orgmdpi.com

Research using selective CB2 agonists has provided valuable insights into the involvement of CB2 receptors in modulating immune cell migration, cytokine production, and immune cell differentiation. wikipedia.orgfrontiersin.org Studies have explored the potential of CB2 agonists in models of inflammatory pain, neuropathic pain, arthritis, and neuroinflammation. nih.govnih.govfrontiersin.orgnih.gov For instance, selective CB2 agonists have shown promise in reducing inflammatory responses and modulating immune balance in preclinical models of arthritis. frontiersin.org

Furthermore, selective CB2 agonists like A-836339 have been utilized in the development of radioligands for Positron Emission Tomography (PET) imaging. snmjournals.orgnih.govresearchgate.net Radiolabeled A-836339, such as [¹¹C]A-836339, has been investigated as a tool to visualize and quantify CB2 receptor expression in vivo, particularly in the context of neuroinflammation and neurodegenerative diseases like Alzheimer's disease. snmjournals.orgnih.govresearchgate.netplos.orgfrontiersin.org These imaging studies help researchers understand the distribution and changes in CB2 receptor availability under different pathological conditions. snmjournals.orgplos.orgfrontiersin.org

The development and study of selective CB2 agonists like A-836339 are therefore fundamental to advancing our understanding of the endocannabinoid system and exploring the therapeutic possibilities of selectively targeting CB2 receptors.

Research Findings and Data:

A-836339 has been characterized in various in vitro and in vivo studies. In radioligand binding assays, A-836339 demonstrated high affinity for CB2 receptors and significant selectivity over CB1 receptors in both human and rat receptors. nih.gov Functional assays, such as recombinant fluorescence imaging plate reader and cyclase assays, also indicated high potency and selectivity for CB2 over CB1. nih.gov

The binding affinities (Ki values) of A-836339 for human and rat CB receptors highlight its selectivity:

| Receptor | Human Ki (nM) | Rat Ki (nM) | Selectivity (CB1/CB2) |

| CB1 | 270 wikipedia.org | >250 biomolther.org | ~420x - >390x |

| CB2 | 0.64 wikipedia.org | 0.64 bertin-bioreagent.com | - |

Note: Ki values represent the inhibition constant, where a lower value indicates higher binding affinity.

In preclinical animal models of pain, A-836339 has shown efficacy. In a complete Freund's adjuvant model of inflammatory pain, it exhibited a potent antihyperalgesic effect mediated by CB2 receptors, independent of CB1 or mu-opioid receptors. nih.gov A-836339 also demonstrated efficacy in models of neuropathic pain, skin incision, and capsaicin-induced secondary mechanical hyperalgesia. nih.gov Studies in neuropathic rats showed that systemic and intra-spinal administration of A-836339 reduced mechanically evoked and spontaneous firing of spinal wide dynamic range (WDR) neurons, effects blocked by a CB2 antagonist but not a CB1 antagonist. nih.gov

Furthermore, A-836339 has been investigated for its effects on gastrointestinal function. Studies in mice models of gastric ulcers induced by ethanol (B145695) and diclofenac (B195802) showed that A-836339 had a gastroprotective effect, reducing gastric lesion formation. nih.govresearchgate.net This gastroprotective effect was associated with reduced levels of pro-inflammatory cytokines like TNF-α and IL-1β and enhanced anti-oxidant activity, including increased catalase (CAT) and superoxide (B77818) dismutase (SOD) activities and reduced hydrogen peroxide (H₂O₂) levels in gastric tissue. nih.govresearchgate.net These effects were blocked by a selective CB2 antagonist, confirming the involvement of CB2 receptors. researchgate.net

In the context of neuroinflammation, the radiolabeled form, [¹¹C]A-836339, has been used in PET imaging studies. While some studies in LPS-induced neuroinflammation models in rats did not show significant changes in tracer uptake nih.govfrontiersin.org, studies in mouse models of Alzheimer's disease (APPswe/PS1ΔE9 mice) have shown increased uptake of [¹¹C]A-836339 in brain regions with amyloid-β plaque deposition, consistent with increased CB2 receptor expression on activated microglia. researchgate.netplos.orgfrontiersin.org This suggests the potential of [¹¹C]A-836339 as a PET radiotracer for imaging neuroinflammation associated with conditions like Alzheimer's disease. snmjournals.orgplos.org

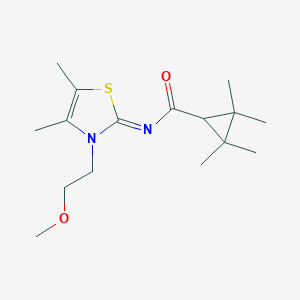

Structure

3D Structure

Properties

IUPAC Name |

N-[3-(2-methoxyethyl)-4,5-dimethyl-1,3-thiazol-2-ylidene]-2,2,3,3-tetramethylcyclopropane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O2S/c1-10-11(2)21-14(18(10)8-9-20-7)17-13(19)12-15(3,4)16(12,5)6/h12H,8-9H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKGIMVBQKSRTGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=NC(=O)C2C(C2(C)C)(C)C)N1CCOC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601010006 | |

| Record name | [N(Z)]-N-[3-(2-Methoxyethyl)-4,5-dimethyl-2(3H)-thiazolylidene]-2,2,3,3-tetramethylcyclopropanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601010006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959746-77-1 | |

| Record name | A-836339 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0959746771 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [N(Z)]-N-[3-(2-Methoxyethyl)-4,5-dimethyl-2(3H)-thiazolylidene]-2,2,3,3-tetramethylcyclopropanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601010006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | A-836339 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z6Y1J258EG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Pharmacology and Receptor Ligand Interactions of A 836339

Cannabinoid Receptor Subtype Selectivity and Affinity

A-836339 demonstrates distinct binding affinities for cannabinoid receptor subtypes, highlighting its selectivity for CB2 receptors.

Binding Affinity at Human and Rat CB2 Receptors

Studies have shown A-836339 to be a potent agonist at human CB2 receptors. Its high affinity for the human CB2 receptor is evidenced by a reported Ki value of 0.61 nM. wikipedia.org This low nanomolar Ki value indicates a strong binding interaction with the CB2 receptor. While the provided information primarily details affinity at human CB2 receptors, A-836339 has also been studied in the context of rat models to investigate its in vivo effects, suggesting relevance to rat CB2 receptors as well. nih.gov

Selectivity Profile Against CB1 Receptors

A key characteristic of A-836339 is its selectivity for CB2 receptors over CB1 receptors. Research indicates a significantly lower affinity for human CB1 receptors compared to human CB2 receptors. The binding affinity at human CB1 receptors is reported as a Ki value of >10,000 nM. wikipedia.org This considerable difference in Ki values between CB1 and CB2 receptors results in a high selectivity ratio (CB1 Ki / CB2 Ki) of >16,000, demonstrating that A-836339 binds preferentially to the CB2 receptor subtype. wikipedia.org

Differentiation from Endocannabinoids and Phytocannabinoids

A-836339 is a synthetic cannabinoid, distinguishing it from naturally occurring cannabinoids such as endocannabinoids (e.g., anandamide (B1667382), 2-arachidonoylglycerol) and phytocannabinoids (e.g., Δ9-tetrahydrocannabinol (THC), cannabidiol (B1668261) (CBD)). wikipedia.orgnih.govresearchgate.net While endocannabinoids and phytocannabinoids can interact with both CB1 and CB2 receptors, often with varying degrees of affinity and efficacy, A-836339 was developed to exhibit high selectivity specifically for the CB2 receptor. wikipedia.org This targeted selectivity profile contrasts with the broader activity of many natural cannabinoids, making A-836339 a valuable tool for studying the specific physiological roles mediated by CB2 receptors.

Agonist Activity and Receptor Functional Assays

Beyond binding affinity, the functional activity of A-836339 as a receptor agonist has been evaluated using various in vitro assays that measure downstream signaling events.

Characterization in Recombinant Fluorescence Imaging Plate Reader Assays

A-836339 has been characterized as a potent agonist at human CB2 receptors in recombinant Fluorescence Imaging Plate Reader (FLIPR) assays. These assays typically measure changes in intracellular calcium levels upon receptor activation. In this functional assay, A-836339 demonstrates potent activity at human CB2 receptors with an EC50 value of 1.3 nM. wikipedia.orgunibe.ch Consistent with its binding selectivity, A-836339 has been found to be inactive at human CB1 receptors in the same FLIPR assay. unibe.ch

Cyclase Functional Assay Profiles

The activity of A-836339 has also been assessed in cyclase functional assays, which measure the inhibition of adenylyl cyclase activity, a common signaling pathway coupled to CB2 receptor activation. In human CB2 receptor-expressing cells, A-836339 acts as a potent agonist, inhibiting forskolin-stimulated adenylyl cyclase with an EC50 value of 0.72 nM. wikipedia.orgunibe.ch This further supports its role as a functional CB2 agonist. Similar to the FLIPR assay results, A-836339 is reported as inactive at human CB1 receptors in cyclase functional assays. wikipedia.orgunibe.ch

Interactions with Other G-Protein Coupled Receptors (GPCRs) and Ion Channels

A-836339, a synthetic cannabinoid, has been extensively characterized for its receptor binding profile and interactions with various targets beyond the cannabinoid receptors, particularly G-protein coupled receptors (GPCRs) and ion channels. GPCRs constitute a large superfamily of transmembrane receptors involved in numerous physiological processes, while ion channels regulate ion flow across cell membranes, crucial for cellular excitability and signaling. libretexts.orgub.edu

Research indicates that A-836339 exhibits a profile largely devoid of significant affinity at a wide range of off-target GPCRs and ion channels. researchgate.netmedchemexpress.commedchemexpress.comresearchgate.net This is a notable characteristic, especially when compared to some other cannabinoid ligands, which may show broader interaction profiles. nih.gov For instance, studies have highlighted that A-836339 exhibits relatively few off-target interactions compared to the CB2-selective ligand AM1241, which demonstrated significant radioligand binding affinity to a larger number of additional GPCR and ion channel targets. nih.gov

The selectivity of A-836339 for cannabinoid CB2 receptors over CB1 receptors is well-established, with reported Ki values of 0.64 nM at CB2 and 270 nM at CB1 receptors. caymanchem.commedkoo.combertin-bioreagent.com This significant selectivity window contributes to its reduced likelihood of engaging with CB1-mediated pathways, which are associated with psychoactive effects. medkoo.comresearchgate.net

While the primary focus of A-836339 research has been its interaction with cannabinoid receptors, particularly CB2, the comprehensive screening conducted during its characterization aimed to identify potential off-target activities that could contribute to its pharmacological profile or lead to undesired effects. The findings consistently suggest a lack of significant binding or functional activity at a diverse panel of non-cannabinoid GPCRs and ion channels. researchgate.netmedchemexpress.commedchemexpress.comresearchgate.net This clean off-target profile is advantageous for a research tool and potential therapeutic agent, as it minimizes the complexity of interpreting results and reduces the risk of off-target-related effects.

Cellular and Molecular Mechanisms Elicited by A 836339

Downstream Signaling Pathway Modulation via CB2R Activation

CB2 receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gαi/o class of G proteins mdpi.comnih.gov. Activation of CB2R by agonists like A-836339 typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) and reduced protein kinase A (PKA) activity encyclopedia.pubnih.gov.

Beyond the canonical Gαi/o pathway, CB2R activation can also modulate other signaling cascades. Studies have shown that CB2R can influence the phosphorylation of extracellular signal-regulated kinases 1/2 (ERK1/2), p38 mitogen-activated protein kinase (p38 MAPK), and Akt kinase (protein kinase B) encyclopedia.pubnih.govbiorxiv.org. The specific downstream pathways activated can vary depending on the cell type and the cellular context biorxiv.org. For instance, in primary human leukocytes, CB2 activation has been shown to induce transient activation of p-ERK, with peak levels observed around 3 minutes biorxiv.org. This activation was found to be concentration-dependent biorxiv.org. Furthermore, CB2-stimulated phosphorylation of ERK1/2 in these cells appears to be mediated by Gαi-coupled βγ subunits biorxiv.org.

While CB2R primarily couples to Gαi, some research suggests a more complex signaling profile, potentially involving Gαs activation, which could counteract the Gαi-mediated inhibition of cAMP synthesis biorxiv.org. This highlights the intricate nature of CB2R signaling in different cellular environments biorxiv.org.

Immunomodulatory Mechanisms Associated with CB2R Activation

CB2 receptors are predominantly expressed in immune cells, including B cells, natural killer cells, monocytes, neutrophils, and lymphocytes, suggesting a significant role in modulating immune responses mdpi.comencyclopedia.pubnih.govspandidos-publications.com. Activation of CB2R by agonists like A-836339 has been shown to exert immunomodulatory effects, particularly in the context of inflammation unife.itmdpi.com.

Research indicates that CB2R activation can lead to a shift in the activation state of immune cells, such as microglia, from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype mdpi.com. This transition is associated with a decrease in the secretion of pro-inflammatory cytokines and an increase in the expression of anti-inflammatory mediators mdpi.com.

Studies using A-836339 have demonstrated its ability to reduce levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) in inflamed tissues nih.govresearchgate.net. For example, administration of A-836339 reduced TNF-α and IL-1β levels in gastric tissue in a mouse model of gastric ulcers nih.govresearchgate.net. This anti-inflammatory effect is consistent with the broader understanding of CB2 receptor activation in suppressing inflammatory responses mdpi.comspandidos-publications.com.

Antioxidative Pathway Enhancement

Beyond its direct immunomodulatory effects, CB2 receptor activation has also been linked to the enhancement of antioxidative pathways encyclopedia.pubnih.govresearchgate.net. Oxidative stress plays a crucial role in the pathogenesis of various inflammatory conditions mdpi.comscielo.br. By modulating antioxidative defense mechanisms, CB2 agonists can contribute to tissue protection.

Studies with A-836339 have shown its potent antioxidant activity. nih.govresearchgate.net. This activity is evidenced by a reduction in hydrogen peroxide (H2O2) levels and an increase in the activity of antioxidant enzymes such as catalase (CAT) and superoxide (B77818) dismutase (SOD) nih.govresearchgate.netresearchgate.net. In experimental models of gastric ulcers, A-836339 administration increased CAT and SOD activities and reduced H2O2 levels in gastric tissue nih.govresearchgate.netresearchgate.net. These effects were significantly blocked by a CB2 antagonist, confirming the involvement of the CB2 receptor nih.govresearchgate.net.

The enhancement of antioxidative pathways by A-836339 through CB2 activation contributes to its protective effects in conditions characterized by oxidative damage and inflammation nih.govresearchgate.netmdpi.com.

Co-localization Studies of CB2R and Other Molecular Markers

Investigating the co-localization of CB2 receptors with other molecular markers provides insights into the specific cell types and pathways involved in CB2-mediated effects.

CB2R and Cyclooxygenase-2 (COX-2) Co-localization

Cyclooxygenase-2 (COX-2) is an enzyme upregulated during inflammation, involved in the production of prostaglandins (B1171923) and other inflammatory mediators unife.itencyclopedia.pub. Immunohistochemical studies have revealed a co-localization of CB2 receptors and COX-2 in inflamed tissues, such as gastric tissue in models of gastric ulcers nih.govresearchgate.net. This co-localization suggests a potential interplay between CB2 signaling and COX-2 activity in modulating inflammatory responses nih.govresearchgate.net. While the exact nature of this interaction in the context of A-836339 is still being elucidated, the spatial proximity of these two proteins indicates a possible functional relationship in inflammatory settings nih.govresearchgate.net.

CB2R and Microglial/Astroglial Markers

In the central nervous system, CB2 receptors are primarily expressed on glial cells, particularly microglia, and to a lesser extent on astrocytes, especially under neuroinflammatory conditions mdpi.comencyclopedia.pubmdpi.complos.orgiowamedicalmarijuana.orgresearchgate.netotago.ac.nz. Co-localization studies using markers for microglia (e.g., CD68, Iba1, OX-42) and astrocytes (e.g., GFAP) have provided varying results depending on the model and condition studied plos.orgiowamedicalmarijuana.orgotago.ac.nz.

In models of amyloidosis, confocal microscopy has revealed that CB2 receptor immunoreactivity is associated with astroglial (GFAP) and, predominantly, microglial (CD68) markers plos.org. CB2 receptors were observed in microglial processes, particularly those surrounding amyloid-beta plaques plos.org. This suggests that microglia are key cellular targets for CB2-mediated effects in neuroinflammatory conditions like Alzheimer's disease mdpi.complos.org.

However, other studies, particularly in models of neuropathic pain, have reported different findings regarding CB2 co-localization with glial markers. Some research indicated that the CB2 signal did not co-localize with markers of astrocytes (GFAP) or microglia (OX-42) but instead with markers of damaged sensory neuron terminals iowamedicalmarijuana.org. This highlights the context-dependent expression and localization of CB2 receptors in different pathological states and tissues iowamedicalmarijuana.org.

Despite some variations, there is substantial evidence supporting the increased expression of CB2 receptors on activated microglia during neuroinflammation, making these cells important mediators of CB2 agonist effects like those of A-836339 in the central nervous system mdpi.commdpi.complos.orgresearchgate.net.

Preclinical Pharmacological Efficacy and Therapeutic Potential in Disease Models

Pain Modulation Research

A-836339 has been extensively characterized in various animal pain models, exhibiting potent analgesic effects mediated primarily through CB2 receptor activation. nih.govmedchemexpress.comresearchgate.net

Inflammatory Pain Models

Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain

The Complete Freund's Adjuvant (CFA) model is a widely used method to induce chronic inflammatory pain in rodents. realmofcaring.orgresearchgate.net This model involves injecting CFA into a paw, leading to inflammation, thermal hyperalgesia (increased sensitivity to heat), and mechanical allodynia (pain from non-painful mechanical stimuli). realmofcaring.orgnih.gov

In the CFA model in rats, A-836339 has shown significant anti-hyperalgesic effects. nih.govmedchemexpress.comresearchgate.netnih.gov Systemic administration of A-836339 reversed the CFA-induced decrease in paw withdrawal latency (PWL) to thermal stimuli in a dose-related manner. nih.gov Local administration of A-836339 directly into the dorsal root ganglia (DRG) also significantly attenuated CFA-induced hyperalgesia. nih.gov However, intrathecal or intraplantar administration of A-836339 did not produce a significant reversal of thermal hyperalgesia in this model, suggesting that the DRG is a key site of action for A-836339 in inflammatory pain. nih.gov

Anti-hyperalgesic and Anti-allodynic Effects

A-836339 exhibits both anti-hyperalgesic and anti-allodynic effects in preclinical pain models. nih.govmedchemexpress.comnih.govwikipedia.org In the CFA model, A-836339 significantly reversed CFA-induced thermal hyperalgesia. realmofcaring.orgnih.gov The anti-hyperalgesic effect was blocked by pretreatment with a selective CB2 receptor antagonist (SR144528), but not by a CB1 receptor antagonist (rimonabant) or an opioid receptor antagonist (naloxone), indicating that its effects are mediated via CB2 receptors and are independent of CB1 or mu-opioid receptors. nih.govrealmofcaring.orgnih.gov

In models of neuropathic pain, A-836339 has also demonstrated anti-allodynic effects, reducing mechanical hypersensitivity. nih.govmedchemexpress.comnih.gov This anti-allodynic effect in the spinal nerve ligation (SNL) model was also completely reversed by pretreatment with a CB2 receptor antagonist (SR144528), further supporting the role of CB2 receptor activation in its analgesic properties. nih.gov

Data from studies in the CFA model demonstrate the dose-dependent effect of A-836339 on thermal hyperalgesia:

| Dose (µmol·kg⁻¹, i.p.) | Effect (% reversal of hyperalgesia) | ED₅₀ (µmol·kg⁻¹) |

| 1 | Not specified | |

| 3 | Not specified | |

| 10 | 80% (at highest dose tested) | 1.8 (95% CI = 1.5–2.2) nih.gov |

Neuropathic Pain Models

Neuropathic pain, caused by damage to the somatosensory nervous system, is characterized by symptoms such as allodynia and hyperalgesia. cambridge.org Preclinical models like the Chronic Constriction Injury (CCI) and Spinal Nerve Ligation (SNL) are used to study the mechanisms and potential treatments for neuropathic pain. cambridge.orgrealmofcaring.org

Chronic Constriction Injury (CCI) Model

The Chronic Constriction Injury (CCI) model involves loosely ligating the sciatic nerve, leading to the development of mechanical allodynia and thermal hyperalgesia. nih.govrealmofcaring.org A-836339 has demonstrated efficacy in attenuating mechanical allodynia in the CCI model in rats. nih.govmedchemexpress.comresearchgate.netrealmofcaring.org Studies have shown that systemic administration of A-836339 can reduce nerve injury-induced tactile hypersensitivity in this model. nih.govmedchemexpress.comresearchgate.netrealmofcaring.org Furthermore, research indicates that tolerance did not develop after subchronic treatment with A-836339 for 5 days in the CCI model, which is a notable finding compared to some other analgesic agents. nih.govresearchgate.netrealmofcaring.orgnih.gov Intra-spinal injection of A-836339 has also been shown to attenuate von Frey-evoked and spontaneous firing of wide dynamic range (WDR) neurons in neuropathic rats, which are involved in processing pain signals. medchemexpress.commedchemexpress.comfrontiersin.org

Spinal Nerve Ligation (SNL) Model

The Spinal Nerve Ligation (SNL) model involves ligating spinal nerves (commonly L5 and L6), resulting in mechanical allodynia and thermal hyperalgesia ipsilateral to the injury. nih.govcambridge.orgrealmofcaring.org A-836339 has been shown to produce a significant reversal of nerve injury-induced tactile hypersensitivity in the rat SNL model. medchemexpress.comnih.gov Systemic administration of A-836339 attenuated SNL-induced mechanical allodynia in a dose-related manner. nih.gov Local administration of A-836339 into the DRG or intrathecally also produced significant analgesic effects in the SNL model. medchemexpress.commedchemexpress.comnih.gov The anti-allodynic effects of A-836339 in this model were blocked by a CB2 receptor antagonist (SR144528), confirming the involvement of CB2 receptors. nih.gov

Data from studies in the SNL model illustrating the effect of systemic A-836339 on mechanical allodynia:

| Dose (µmol·kg⁻¹, i.p.) | Effect (% reduction in allodynia) | ED₅₀ (µmol·kg⁻¹) |

| Not specified | 67% (at 30 µmol·kg⁻¹) nih.gov | 14.5 (95% CI: 11–19) nih.gov |

Modulation of Wide Dynamic Range (WDR) Neuronal Activity

Research has investigated the effects of A-836339 on the activity of wide dynamic range (WDR) neurons, which are involved in processing both noxious and non-noxious stimuli and play a role in pain hypersensitivity. Systemic administration of A-836339 has been shown to reduce both evoked and spontaneous firing of WDR neurons in neuropathic rats in a dose-dependent manner nih.gov. This effect was observed in neuropathic, but not sham, rats nih.gov. The modulation of WDR neuronal activity by A-836339 in neuropathic rats was blocked by a selective CB2 receptor antagonist, but not by a CB1 receptor antagonist, indicating a CB2 receptor-mediated mechanism nih.gov.

Intra-spinal injection of A-836339 also attenuated both von Frey-evoked and spontaneous firing of WDR neurons in neuropathic rats, while being ineffective in sham rats medchemexpress.comresearchgate.net. Furthermore, application of A-836339 onto the ipsilateral dorsal root ganglion (DRG) of neuropathic rats reduced von Frey-evoked WDR neuronal activity nih.gov. These findings suggest that A-836339 modulates WDR neuronal activity through both spinal and peripheral CB2 receptors following peripheral nerve injury nih.gov.

Post-operative Pain Models (e.g., Skin Incision)

A-836339 has demonstrated efficacy in models of post-operative pain, such as the skin incision model medchemexpress.comnih.gov. In this model, mechanical allodynia is induced by surgical incision researchgate.net. Systemic administration of A-836339 has been shown to reverse this mechanical allodynia researchgate.net. For instance, systemic administration of A-836339 at doses of 3, 10, and 30 µmol/kg reversed mechanical allodynia in the ipsilateral paw at 2 hours after incision surgery researchgate.net.

The dose-dependent reversal of mechanical allodynia by A-836339 in the skin incision model at 2 hours post-surgery is summarized in the table below researchgate.net:

| Treatment Group | Dose (µmol/kg, i.p.) | Reversal of Mechanical Allodynia (%) (2h post-incision) |

| Vehicle | - | 0 |

| A-836339 | 3 | 23 |

| A-836339 | 10 | 53 |

| A-836339 | 30 | 60 |

| Gabapentin (Positive Control) | 500 | Significant reversal (Data not shown as specific % for 2h is not provided in snippet, but stated as positive control) researchgate.net |

Note: The specific percentage reversal for Gabapentin at 2h is not provided in the source snippet, but it is indicated as a positive control showing statistically significant reversal.

Efficacy was also evaluated at 24 hours after the incision surgery researchgate.net.

Capsaicin-induced Secondary Mechanical Hyperalgesia

The capsaicin-induced secondary mechanical hyperalgesia (Cap-SMH) model is utilized as a potential predictor of efficacy for drugs used in neuropathic pain treatment and is characterized by central sensitization researchgate.net. A-836339 has demonstrated efficacy in this model medchemexpress.comnih.gov. Capsaicin injection in the rat hind paw induces mechanical allodynia researchgate.net. A-836339 has shown effectiveness in attenuating this capsaicin-induced secondary mechanical hyperalgesia medchemexpress.comnih.gov.

Research indicates that the pharmacological mechanisms underlying capsaicin-induced secondary mechanical hyperalgesia overlap with certain neuronal mechanisms involved in neuropathic pain states researchgate.net. The efficacy of A-836339 in the chronic constriction injury (CCI) model of neuropathic pain is consistent with its effects observed in the Cap-SMH model, as well as in CFA and skin incision models researchgate.net.

Opioid-Independence of Analgesic Effects

A significant finding regarding the analgesic effects of A-836339 is their independence from the opioid receptor system medchemexpress.comnih.gov. In the complete Freund's adjuvant (CFA) model of inflammatory pain, A-836339 exhibits a potent CB2 receptor-mediated antihyperalgesic effect that is independent of mu-opioid receptors medchemexpress.comnih.gov. Systemic administration of a selective CB2 receptor antagonist completely reversed the anti-hyperalgesic effect of A-836339 in the CFA model, while a CB1 receptor antagonist did not significantly block the effect nih.gov. Crucially, the effects of A-836339 in the CFA model were not reversed by the opioid receptor antagonist naloxone (B1662785) nih.gov.

This opioid-independent mechanism of action distinguishes A-836339 and other CB2 agonists from traditional opioid analgesics, suggesting a potential advantage in pain management by avoiding the side effects and dependence associated with opioid use nih.gov.

Neuroinflammatory and Neurodegenerative Research Applications

Beyond pain models, A-836339 has been explored in the context of neuroinflammation and neurodegenerative diseases, primarily as a tool for imaging CB2 receptor expression, which is often upregulated in these conditions plos.orgresearchgate.netresearchgate.netnih.govnih.gov.

Lipopolysaccharide (LPS)-induced Neuroinflammation Models

Lipopolysaccharide (LPS) injection is a common method to induce neuroinflammation in animal models plos.orgresearchgate.netnih.gov. CB2 receptors are mainly expressed on microglia in the central nervous system and are upregulated during acute inflammatory conditions biorxiv.org. Activation of CB2 receptors is considered to offer neuroprotective effects, including suppressing microglial activation biorxiv.org.

[11C]A-836339, a radiolabeled version of the compound, has been used in Positron Emission Tomography (PET) studies to investigate CB2 receptor expression in LPS-induced neuroinflammation models plos.orgresearchgate.netnih.gov. Some studies using [11C]A-836339 in LPS-treated mice observed increased specific brain uptake compared to control mice, consistent with the expected upregulation of CB2 receptors in this model of neuroinflammation plos.orgresearchgate.net. However, other studies using [11C]A-836339 in LPS-treated rats did not report significant changes in tracer uptake following neuroinflammation, suggesting potential species differences or limitations of the radiotracer in certain contexts researchgate.netresearchgate.netnih.govnih.gov.

Despite some inconsistencies in PET imaging results with the radiolabeled compound, the rationale for investigating CB2 receptor modulation in neuroinflammation remains, given the role of CB2 receptors in microglial function nih.govbiorxiv.org.

Alzheimer's Disease (AD) Mouse Models (J20, APP/PS1)

CB2 receptors are also implicated in the pathology of Alzheimer's Disease (AD), with increased expression observed in areas of amyloid-beta (Aβ) plaque deposition plos.orgnih.gov. A-836339, specifically its radiolabeled form [11C]A-836339, has been evaluated in AD mouse models, including the J20 and APP/PS1 strains, which are characterized by Aβ amyloidosis plos.orgresearchgate.netnih.govbiorxiv.orgnih.govjax.orgjax.org.

In the J20 mouse model, increased uptake of [11C]A-836339 was observed in the cortex, cerebellum, and whole brain compared to wild-type mice researchgate.netbiorxiv.orgnih.gov. MicroPET studies using [11C]A-836339 in APP/PS1 mice also showed that the tracer uptake was blockable in the cortex, indicating specific binding to CB2 receptors researchgate.netbiorxiv.orgnih.gov. These findings suggest increased binding of [11C]A-836339 in amyloid-bearing mice, consistent with increased CB2 receptor immunoreactivity, predominantly in activated microglia associated with Aβ plaques nih.gov.

The increased binding of [11C]A-836339 in these AD models supports the concept that CB2 receptors are upregulated in response to Aβ amyloidosis and associated neuroinflammation plos.orgnih.gov. This makes CB2 receptors a potential target for imaging and possibly therapeutic intervention in AD.

The uptake of [11C]A-836339 in different brain regions of APP/PS1 mice compared to control mice is illustrated by findings showing increased radioactivity accumulation in the cortex, cerebellum, and whole brain of APP/PS1 mice nih.gov.

| Brain Region | [11C]A-836339 Uptake (Relative to Control) | Primary Cell Association of Increased CB2R Immunoreactivity |

| Cortex | Increased researchgate.netnih.govbiorxiv.orgnih.gov | Activated Microglia (predominantly), Astroglia nih.gov |

| Cerebellum | Increased researchgate.netnih.govnih.gov | Activated Microglia (predominantly), Astroglia nih.gov |

| Whole Brain | Increased researchgate.netnih.govnih.gov | Activated Microglia (predominantly), Astroglia nih.gov |

Note: Data compiled from multiple sources indicating increased uptake or binding in AD models compared to controls and the cellular localization of increased CB2R immunoreactivity.

These studies utilizing A-836339, particularly its radiolabeled form, have been instrumental in demonstrating the potential of targeting CB2 receptors for imaging and understanding the neuroinflammatory component of Alzheimer's disease in preclinical models plos.orgresearchgate.netnih.gov.

Microglial Activation Attenuation

Microglia are the resident immune cells of the brain and play a crucial role in neuroinflammation. semanticscholar.org Activation of microglia is implicated in the progression of neurodegenerative diseases and other brain pathologies. semanticscholar.orgmdpi.com Studies have indicated that cannabinoid type 2 (CB2) receptors are expressed on microglia, and their expression can increase significantly under neuroinflammatory conditions. mdpi.comnih.govnih.gov

Research utilizing [¹¹C]A-836339, a radiolabeled form of the compound, has explored its potential as a tool for Positron Emission Tomography (PET) imaging of CB2 receptors, which can serve as a biomarker for neuroinflammation. mdpi.comnih.gov In transgenic mouse models of Alzheimer's disease (AD), increased binding of [¹¹C]A-836339 was observed in the brains of AD mice compared to control animals. semanticscholar.orgmdpi.comnih.gov Immunohistochemical studies in these models revealed that while CB2 expression is mainly localized on neurons in control mice, it is predominantly expressed in microglia in transgenic AD mice. semanticscholar.orgmdpi.com This suggests that the increased binding of [¹¹C]A-836339 in AD mice is primarily due to increased CB2 immunoreactivity in activated microglia. nih.gov

Pharmacological studies in vitro have shown that CB2 receptor activation in unstimulated microglia can increase microglial motility. nih.gov Furthermore, activation of microglia with inflammatory stimuli can alter CB2 receptor expression and the secretion of pro-inflammatory cytokines. nih.gov Stimulation of CB2 receptors with agonists has been shown to induce a shift in microglia from a pro-inflammatory (M1) to an anti-inflammatory (M2) state. nih.gov This suggests that CB2 receptor activation, potentially by compounds like A-836339, may diminish pro-inflammatory microglial activation and increase the expression of anti-inflammatory molecules. nih.gov

Gastrointestinal Research

A-836339 has demonstrated significant gastroprotective effects in preclinical models of gastric ulcers. researchgate.netnih.gov This protective action is linked to its activity as a highly selective CB2 receptor agonist, as CB2 receptors are present in the gastrointestinal tract. researchgate.netnih.gov

Studies have investigated the effect of A-836339 on gastric lesions induced by ethanol (B145695) (EtOH) and diclofenac (B195802) in mouse models. researchgate.netnih.gov These models are well-established for inducing gastric ulcers through direct mucosal damage (EtOH) or inhibition of cyclooxygenase (diclofenac), leading to an imbalance in protective and aggressive factors in the gastric mucosa. researchgate.netresearchgate.netnih.govedu.krd

Administration of A-836339 has been shown to reduce the ulcer index in a dose-dependent manner in both EtOH- and diclofenac-induced gastric ulcer models. researchgate.netnih.gov This gastroprotective effect was reversed by the administration of AM630, a selective CB2 antagonist, confirming the involvement of CB2 receptors in this action. researchgate.netnih.gov Clinical parameters for gastroprotection were assessed based on the inhibition of the gastric lesion area. researchgate.netnih.gov

Inflammation plays a significant role in the development and exacerbation of gastric ulcers. Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) are key mediators in this process. researchgate.netnih.govresearchgate.netscispace.com

Administration of A-836339 has been shown to reduce the levels of TNF-α and IL-1β in gastric tissue in experimentally induced gastric ulcer models. researchgate.netnih.govresearchgate.net This reduction in pro-inflammatory cytokine levels indicates an anti-inflammatory effect of A-836339 in the context of gastric injury. researchgate.netnih.govresearchgate.net

Below is a representative data table illustrating the potential impact of A-836339 on TNF-α and IL-1β levels in gastric tissue based on preclinical findings:

| Treatment Group | TNF-α Level (Arbitrary Units) | IL-1β Level (Arbitrary Units) |

| Control | High | High |

| A-836339 Treated | Reduced | Reduced |

| A-836339 + AM630 | High (Similar to Control) | High (Similar to Control) |

Note: Data presented in this table are illustrative, based on the described findings of reduced cytokine levels upon A-836339 administration and reversal by a CB2 antagonist. Specific quantitative data would depend on the experimental design and measurements.

Oxidative stress is another critical factor contributing to gastric ulcer formation. Reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), can cause damage to gastric tissue. researchgate.netresearchgate.netmdpi.compvj.com.pktermedia.pl The body's antioxidant defense system, including enzymes like Catalase (CAT) and Superoxide (B77818) Dismutase (SOD), and molecules like Glutathione (GSH), plays a vital role in neutralizing ROS and protecting against oxidative damage. researchgate.netresearchgate.netmdpi.compvj.com.pktermedia.pl

A-836339 has been shown to exhibit potent antioxidant activity in gastric tissue. researchgate.netnih.gov Studies have demonstrated that administration of A-836339 leads to reduced H₂O₂ levels and increased activities of CAT and SOD in the gastric tissue of mice with experimentally induced ulcers. researchgate.netnih.govresearchgate.net CAT is involved in converting H₂O₂ into water and oxygen, while SOD catalyzes the dismutation of superoxide radicals into oxygen and H₂O₂. mdpi.compvj.com.pktermedia.pl These findings suggest that A-836339 exerts its gastroprotective effect, at least in part, by enhancing anti-oxidative pathways in the stomach. researchgate.netnih.gov While GSH levels were also assessed in some studies, the impact of A-836339 on GSH levels in the context of gastric ulcers can vary depending on the specific experimental model and treatment. researchgate.netresearchgate.net

The enhancement of these antioxidant defense mechanisms by A-836339 contributes to the protection of the gastric mucosa against oxidative damage induced by ulcerogenic agents like ethanol and diclofenac. researchgate.netnih.govresearchgate.net The reversal of these antioxidant effects by the CB2 antagonist AM630 further supports the involvement of CB2 receptors in mediating these protective actions. researchgate.net

Below is a representative data table illustrating the potential impact of A-836339 on antioxidant markers in gastric tissue based on preclinical findings:

| Treatment Group | CAT Activity (Arbitrary Units) | SOD Activity (Arbitrary Units) | H₂O₂ Levels (Arbitrary Units) | GSH Levels (Arbitrary Units) |

| Control | Baseline | Baseline | Baseline | Baseline |

| Ethanol/Diclofenac Induced Ulcer | Reduced | Reduced | Increased | Varied |

| Ethanol/Diclofenac + A-836339 | Increased | Increased | Reduced | Varied |

| Ethanol/Diclofenac + A-836339 + AM630 | Reduced (Similar to Ulcer Group) | Reduced (Similar to Ulcer Group) | Increased (Similar to Ulcer Group) | Varied |

Note: Data presented in this table are illustrative, based on the described findings of altered antioxidant enzyme activities and H₂O₂ levels upon A-836339 administration and reversal by a CB2 antagonist. Specific quantitative data would depend on the experimental design and measurements. GSH levels have shown variability in response to treatment in different studies. researchgate.netresearchgate.net

Radioligand Development and Positron Emission Tomography Pet Imaging Research

Development of Carbon-11 Labeled A-836339 ([11C]A-836339 / [11C]MDTC)

To enable PET imaging, A-836339 has been successfully labeled with the radioactive isotope Carbon-11 (¹¹C), resulting in the radioligand [¹¹C]A-836339, also referred to as [¹¹C]MDTC in some literature. researchgate.netsnmjournals.orgnih.gov The radiosynthesis of [¹¹C]A-836339 is typically achieved through ¹¹C-methylation of a desmethyl precursor. snmjournals.org This process has yielded [¹¹C]A-836339 with high radiochemical purity and specific radioactivity, making it suitable for in vivo studies. snmjournals.org

Evaluation of [11C]A-836339 in Animal Models for Neuroinflammation Imaging

[¹¹C]A-836339 has been evaluated in various animal models, particularly those mimicking neuroinflammatory states, to assess its utility as a PET radiotracer for imaging CB2 receptor upregulation. Neuroinflammation, often characterized by microglial activation and increased CB2 receptor expression, is implicated in several neurological disorders. mdpi.comfrontiersin.orgbiorxiv.org

Brain Uptake and Specific Binding in Neuroinflammatory States

Studies in animal models have investigated the brain uptake and specific binding of [¹¹C]A-836339 under neuroinflammatory conditions. In control mice, [¹¹C]A-836339 generally shows low uptake in the brain with limited specific binding. researchgate.netsnmjournals.orgnih.gov However, in mouse models of neuroinflammation, such as those induced by lipopolysaccharide (LPS) or in models of Alzheimer's disease with amyloid plaque deposition, increased cerebral uptake of [¹¹C]A-836339 has been observed. researchgate.netsnmjournals.orgplos.orgacs.org This increased uptake is suggested to reflect the upregulation of CB2 receptors in activated microglia associated with neuroinflammation. plos.org

In LPS-treated mice, increased accumulation of [¹¹C]A-836339 was noted in various brain regions, including the brainstem, hippocampus, cerebellum, and cortex, compared to control mice. nih.gov Similarly, in a mouse model of Alzheimer's disease (APPswe/PS1dE9 mice), increased binding of [¹¹C]A-836339 was revealed in amyloid-bearing mice. plos.org

However, some studies in rat models of neuroinflammation, including those induced by LPS or cerebral ischemia, did not consistently show significant increases in [¹¹C]A-836339 uptake, suggesting potential species differences or limitations of the radiotracer in certain models. biorxiv.orgnih.govresearchgate.netfrontiersin.org

Differentiation of CB2 Receptor Retention in Disease Models vs. Controls

Research has aimed to differentiate the retention of [¹¹C]A-836339 in disease models exhibiting neuroinflammation from that in control animals. In mouse models of neuroinflammation and Alzheimer's disease, studies have demonstrated higher specific binding and uptake of [¹¹C]A-836339 in the brains of affected animals compared to controls. researchgate.netsnmjournals.orgplos.org This difference in retention is attributed to the increased expression of CB2 receptors in response to the inflammatory state. plos.org

For instance, in a mouse model of AD, PET studies with [¹¹C]A-836339 showed a significant increase in radioactivity accumulation in the whole brain, cortex, and cerebellum of amyloid-bearing mice compared to non-transgenic controls. plos.org The increase in Standard Uptake Value (SUV) was particularly noticeable in the cerebellum and, to a slightly lesser extent, in the cortex and whole brain. plos.org

Conversely, studies in rat models of neuroinflammation have reported a lack of significant specific [¹¹C]A-836339 uptake, indicating that in these models, the radiotracer may not be suitable for monitoring CB2 receptor expression under neuroinflammatory conditions. nih.govresearchgate.net

Blockade Studies with CB2 Antagonists to Confirm Specificity

To confirm that the observed uptake and retention of [¹¹C]A-836339 are specifically mediated by CB2 receptors, blockade studies using selective CB2 antagonists have been conducted. Administration of a selective CB2 antagonist prior to or concurrently with [¹¹C]A-836339 injection has been shown to reduce the radiotracer's binding in CB2-rich tissues and in brain regions with upregulated CB2 expression during neuroinflammation. researchgate.netsnmjournals.orgnih.govplos.orgnih.gov

In LPS-treated mice, blocking experiments with the selective CB2 antagonist AM630 significantly reduced the binding of [¹¹C]A-836339 in the brain, confirming the specificity of the radioligand for CB2 receptors in this neuroinflammation model. snmjournals.orgnih.gov Similar blockade studies in a mouse model of Alzheimer's disease with AM630 also demonstrated a significant reduction in radioactivity uptake in the cortex and rest of the brain, further supporting the CB2-specific binding of [¹¹C]A-836339 in areas with amyloid plaque deposition. researchgate.netplos.orgnih.gov

However, in control mice with presumably low levels of CB2 expression in the brain, blockade with CB2 antagonists showed little effect on [¹¹C]A-836339 binding, suggesting that the uptake in the healthy brain is largely non-specific. snmjournals.orgnih.govnih.gov

Analysis of Regional Brain Distribution of [11C]A-836339

The regional brain distribution of [¹¹C]A-836339 has been analyzed in both control and neuroinflammatory states to understand where the radioligand accumulates and binds to CB2 receptors. In healthy control mice, the brain uptake of [¹¹C]A-836339 is generally low and shows little specific binding across different regions. researchgate.netsnmjournals.orgnih.govnih.gov

In contrast, in mouse models of neuroinflammation, an increased accumulation of [¹¹C]A-836339 has been observed in specific brain regions known to be affected by the inflammatory process and associated with CB2 receptor upregulation. researchgate.netsnmjournals.orgnih.govplos.org Studies in LPS-treated mice have shown increased uptake in regions like the brainstem, hippocampus, cerebellum, and cortex. nih.gov In a mouse model of Alzheimer's disease, increased binding was particularly noted in the cortex and cerebellum, consistent with the distribution of amyloid plaques and associated neuroinflammation in this model. plos.orgnih.gov

Quantitative analysis of regional distribution in AD model mice showed comparable distribution of [¹¹C]A-836339 in the cerebellum, brainstem, cortex, and the rest of the brain. nih.gov Blockade studies confirmed specific binding in the cortex and the rest of the brain in this model. nih.gov

Fluorinated Derivatives of A-836339 for PET Imaging

While [¹¹C]A-836339 has shown promise in certain neuroinflammation models, the relatively short half-life of Carbon-11 (approximately 20 minutes) can be a limitation for some PET studies. To address this, researchers have explored the development of fluorinated derivatives of A-836339, labeled with Fluorine-18 (¹⁸F), which has a longer half-life (approximately 110 minutes). acs.orgacs.orgnih.gov

Several fluorinated analogs of A-836339 have been synthesized and evaluated for their binding affinity and selectivity for CB2 receptors, as well as their potential as ¹⁸F-labeled PET tracers. acs.orgacs.orgnih.gov The aim is to develop radioligands with favorable properties for in vivo imaging, including high affinity and selectivity for CB2, adequate brain penetration, and suitable metabolic stability. acs.orgnih.gov

Some fluorinated derivatives have demonstrated high affinity and selectivity for CB2 receptors in in vitro studies. acs.orgacs.orgnih.gov Preclinical evaluation of some ¹⁸F-labeled analogs in animal models is ongoing to assess their suitability for imaging CB2 receptor expression in neuroinflammatory conditions. acs.orgnih.gov However, some fluorinated derivatives have faced limitations such as fast metabolic degradation in vivo. researchgate.net

Comparative Analysis and Benchmarking of A 836339 with Other Cannabinoid Ligands

Comparison with Other CB2 Selective Agonists (e.g., AM1241, JWH-133, HU-308, GW842166X)

A-836339 is among a group of compounds developed to selectively target the CB2 receptor. Studies have characterized its binding affinity and functional activity in comparison to other known CB2 selective agonists such as AM1241, JWH-133, HU-308, and GW842166X.

In radioligand binding assays, A-836339 has shown high affinities at CB2 receptors in both human and rat models, with Ki values of 0.64 nM and 0.76 nM, respectively. Its selectivity over the CB1 receptor is notable, with a Ki value of 270 nM at the human CB1 receptor, resulting in a significant selectivity ratio. wikipedia.orgmedkoo.com

Comparing this to other CB2 selective agonists:

JWH-133 is reported as a potent selective CB2 receptor agonist with a Ki of 3.4 nM and selectivity of approximately 200x for CB2 over CB1 receptors. wikipedia.org

HU-308 is described as a highly selective CB2 agonist, demonstrating over 5,000 times greater selectivity for the CB2 receptor compared to the CB1 receptor. wikipedia.orgnucleos.com Its Ki values are reported as 22.7 nM for CB2 and > 10 μM for CB1 receptors. fishersci.pt

GW842166X is another potent and selective CB2 receptor agonist with a novel chemical structure. wikipedia.org It has extremely low affinity for the CB1 receptor. wikipedia.org

While specific head-to-head comparative data in the same study for all these compounds and A-836339 are not extensively detailed across the search results, the reported Ki and selectivity values indicate that A-836339 possesses high affinity and good selectivity for the CB2 receptor, positioning it alongside other well-characterized CB2 selective agonists. The degree of selectivity can vary among these compounds, with some like HU-308 showing exceptionally high selectivity ratios.

| Compound | CB2 Ki (nM) | CB1 Ki (nM) | Selectivity Ratio (CB1/CB2) |

| A-836339 | 0.64 (human), 0.76 (rat) | 270 (human) wikipedia.orgmedkoo.com | ~422 (human) |

| JWH-133 | 3.4 wikipedia.org | 677 wikipedia.org | ~200 |

| HU-308 | 22.7 fishersci.pt | >10000 fishersci.pt | >440 |

| GW842166X | Potent wikipedia.org | Extremely low affinity wikipedia.org | High |

Note: Data sources and specific assay conditions may vary between studies, potentially influencing direct comparisons.

Pharmacological Profile Relative to Non-Selective Cannabinoid Agonists

Non-selective cannabinoid agonists, such as WIN 55,212-2 and CP 55,940, bind to and activate both CB1 and CB2 receptors. wikipedia.orgguidetoimmunopharmacology.org Tetrahydrocannabinol (THC), the primary psychoactive component of cannabis, is also a non-selective agonist, albeit with higher affinity for CB1 than CB2. wikipedia.org

The key distinction in the pharmacological profile of A-836339 compared to these non-selective agonists is its pronounced selectivity for the CB2 receptor. A-836339 exhibits high potencies at CB2 receptors and selectivity over CB1 receptors in functional assays like fluorescence imaging plate reader and cyclase assays. researchgate.netnih.gov This contrasts with compounds like CP 55,940, which displays high and roughly equal affinity for both CB1 and CB2 receptors. WIN 55,212-2 is a potent cannabinoid receptor agonist that activates both receptors, although it has been found to be a full agonist at the CB1 receptor with a Ki of 1.9 nM, which is much higher affinity than THC for this receptor. wikipedia.org

The selective activation of CB2 receptors by A-836339 is associated with effects mediated predominantly through this receptor subtype, such as anti-inflammatory and analgesic effects, without significant CB1-mediated central nervous system (CNS) effects at lower doses. wikipedia.org In contrast, non-selective agonists can induce a range of effects due to their activity at both receptor types, including psychoactivity mediated by CB1 receptors. wikipedia.org

Implications for Developing CB2-Targeted Therapeutics

The selective pharmacological profile of A-836339 has significant implications for the development of CB2-targeted therapeutics. The high selectivity for CB2 over CB1 receptors suggests that compounds like A-836339 could potentially offer therapeutic benefits by modulating the endocannabinoid system through CB2 activation while minimizing or avoiding undesirable psychoactive side effects associated with CB1 activation. wikipedia.org

Research findings on A-836339 in preclinical animal models, particularly in pain and inflammation, support this concept. A-836339 has demonstrated potent CB2 receptor-mediated antihyperalgesic effects in models of inflammatory pain, independent of CB1 or mu-opioid receptors. researchgate.netnih.gov It has also shown efficacy in models of neuropathic pain and other pain models. researchgate.netnih.gov Furthermore, studies have indicated no tolerance development after subchronic treatment in certain pain models. researchgate.netnih.gov

The selective activation of peripheral CB2 receptors, which are primarily located on immune cells and in peripheral tissues, is a strategy being explored for treating various conditions including chronic pain, inflammation, and potentially neuroinflammation, without affecting CNS function in the way CB1 agonists do. plos.org The profile of A-836339 as a potent and selective CB2 agonist makes it a valuable tool for investigating the therapeutic potential of CB2 receptor modulation and a potential lead compound for drug development efforts focused on these targets. nih.gov

Methodological Frameworks in A 836339 Research

In Vitro Pharmacological Assays

In vitro studies are fundamental to determining the intrinsic properties of A-836339, including its binding affinity, selectivity, and functional activity at target receptors. These assays provide crucial data on the compound's direct interaction with CB2 receptors and its potential for off-target effects.

Radioligand Binding Assays

Radioligand binding assays have been extensively used to quantify the affinity and selectivity of A-836339 for cannabinoid receptors. Studies utilizing these methods have demonstrated that A-836339 exhibits high binding affinity for CB2 receptors. Specifically, A-836339 shows K_i values of 0.64 nM for human CB2 receptors and 0.76 nM for rat CB2 receptors. herts.ac.ukmetabolomicsworkbench.org Crucially, these assays have also revealed a significant selectivity profile over cannabinoid type 1 (CB1) receptors, with K_i values of 270 nM for human CB1 and 143 nM for rat CB1. herts.ac.ukmetabolomicsworkbench.org This indicates that A-836339 binds to CB2 receptors with considerably higher affinity than to CB1 receptors. The displacement of radioligands such as [³H]CP 55,940 in competition binding assays using membranes from recombinant cells expressing human or rat CB1 or CB2 receptors is a common approach in these studies. herts.ac.uk Radiolabeled versions of A-836339, such as [¹¹C]A-836339, have also been developed and evaluated, demonstrating specific uptake in CB2-rich tissues like the spleen. wikipedia.orgbiorxiv.orgwikipedia.org

Data from Radioligand Binding Assays:

| Receptor | Species | K_i (nM) | Selectivity (CB1/CB2) | Source |

|---|---|---|---|---|

| CB2 | Human | 0.64 | >420-fold | herts.ac.ukmetabolomicsworkbench.org |

| CB1 | Human | 270 | herts.ac.ukmetabolomicsworkbench.org | |

| CB2 | Rat | 0.76 | >188-fold | herts.ac.ukmetabolomicsworkbench.org |

Functional Assays (e.g., Fluorescence Imaging Plate Reader, Cyclase)

Beyond binding affinity, functional assays are employed to determine the efficacy and potency of A-836339 in activating CB2 receptors and the downstream signaling pathways. Assays such as the Fluorescence Imaging Plate Reader (FLIPR) and cyclase functional assays are commonly utilized. wikipedia.orgfishersci.cauni.lu In these recombinant assays, A-836339 has demonstrated high potencies and selectivity for CB2 receptors over CB1 receptors. wikipedia.orgfishersci.ca Specifically, in human CB2 receptor cyclase assays, A-836339 exhibited full agonist efficacy. uni.lu Functional studies have also indicated that A-836339 can act as an antagonist in certain contexts, such as antagonizing CP55,940-induced internalization of rCB2, which is consistent with its high affinity but potentially lower efficacy in promoting internalization compared to other agonists. nih.gov

In Vivo Animal Models

In vivo studies using various animal models are essential for evaluating the pharmacological effects of A-836339 in living organisms and assessing its potential therapeutic applications in specific disease conditions.

Pain Models (as detailed in 4.1)

A-836339 has been extensively characterized in a variety of animal models of pain, demonstrating significant analgesic and antihyperalgesic effects mediated by CB2 receptor activation. wikipedia.orgfishersci.ca In the complete Freund's adjuvant (CFA) model, a widely used model for inflammatory pain, A-836339 exhibited potent antihyperalgesic effects that were dependent on CB2 receptors and independent of CB1 or mu-opioid receptors. wikipedia.orgfishersci.canih.gov The compound has also shown efficacy in models of neuropathic pain, including the chronic constriction injury (CCI) model. wikipedia.orgfishersci.canih.gov Furthermore, studies using skin incision and capsaicin-induced secondary mechanical hyperalgesia models have also demonstrated the effectiveness of A-836339. wikipedia.orgfishersci.canih.gov Notably, subchronic treatment with A-836339 in the CCI model did not lead to the development of tolerance. wikipedia.orgfishersci.ca Local administration, such as intra-spinal injection, has also been shown to attenuate pain responses in neuropathic rats. nih.govguidetopharmacology.org

Neuroinflammation and Neurodegeneration Models (as detailed in 4.2)

The role of A-836339 has been investigated in animal models relevant to neuroinflammation and neurodegenerative diseases, particularly using its radiolabeled form, [¹¹C]A-836339, for Positron Emission Tomography (PET) imaging of CB2 receptors. metabolomicsworkbench.orgwikipedia.orgbiorxiv.orgwikipedia.orgsemanticscholar.orgresearchgate.netthermofisher.comnih.govguidetoimmunopharmacology.orgnih.gov [¹¹C]A-836339 has demonstrated specific uptake in the brain in models of neuroinflammation induced by lipopolysaccharide (LPS). metabolomicsworkbench.orgwikipedia.orgbiorxiv.orgwikipedia.org In mouse models of Alzheimer's disease (AD), such as the APPswe/PS1dE9 and J20 models, [¹¹C]A-836339 showed specific cerebral uptake in areas characterized by Aβ-amyloid plaque deposition. metabolomicsworkbench.orgwikipedia.orgbiorxiv.orgresearchgate.netthermofisher.com Studies in J20 mice revealed increased [¹¹C]A-836339 uptake in the cortex, cerebellum, and whole brain compared to wild-type mice, and this uptake was blockable by a selective CB2 antagonist like AM630, confirming CB2 receptor-mediated binding. wikipedia.orgresearchgate.netthermofisher.com Research using [¹¹C]A-836339 has also indicated its potential to highlight central nervous system regions undergoing neurodegeneration even before the onset of overt symptoms in AD mice. nih.gov However, one study utilizing [¹¹C]A-836339 PET in rat models of LPS-induced neuroinflammation, AMPA-induced neuroinflammation, and cerebral ischemia did not observe increased tracer uptake, suggesting potential species or model-specific differences in CB2 receptor availability or tracer performance. wikipedia.orgthermofisher.comguidetoimmunopharmacology.org

Gastrointestinal Models (as detailed in 4.3)

A-836339 has also been evaluated in animal models of gastrointestinal disorders, specifically focusing on its effects on gastric ulcers. Studies in mice using experimentally induced gastric ulcer models, such as those induced by ethanol (B145695) and diclofenac (B195802), have shown that A-836339 possesses gastroprotective effects. citeab.comabcam.comciteab.com This protective effect was observed to be dose-dependent and was reversed by co-administration of a selective CB2 antagonist, indicating the involvement of CB2 receptors in this action. citeab.comabcam.com Further investigations into the mechanisms in these models revealed that A-836339 administration reduced the levels of pro-inflammatory cytokines, including TNF-α and IL-1β, in gastric tissue. citeab.comabcam.comciteab.com The compound also demonstrated antioxidant activity, evidenced by reduced levels of hydrogen peroxide (H2O2) and increased activity of antioxidant enzymes like catalase and superoxide (B77818) dismutase (SOD). citeab.comabcam.com Immunohistochemical analysis in gastric tissue from these models showed co-localization of CB2 receptors and cyclooxygenase-2 (COX-2). citeab.comabcam.com

Pharmacological Magnetic Resonance Imaging (phMRI)

Pharmacological Magnetic Resonance Imaging (phMRI) is a technique used to noninvasively map brain function by detecting hemodynamic changes in response to pharmacological stimuli criver.comfrontiersin.org. This method provides insights into the pharmacokinetic and pharmacodynamic properties of drugs and can characterize brain circuitry specific to neurotransmitter systems criver.comnih.gov. phMRI studies have been utilized in the investigation of A-836339 to understand its effects on the central nervous system (CNS).

Studies involving A-836339 have noted a CNS activation pattern observed through phMRI researchgate.net. Specifically, at higher doses, A-836339 exhibited a decrease in spontaneous locomotor activities, a finding consistent with CB1 receptor-mediated effects and aligning with observations made using phMRI researchgate.net. While A-836339 is characterized as a selective CB2 agonist, this observation suggests potential off-target effects at higher concentrations or complex interactions within the endocannabinoid system that can be detected by phMRI researchgate.netbertin-bioreagent.com.

Beyond phMRI, the radiolabeled analog [11C]A-836339 ([11C]MDTC) has been developed and evaluated as a radiotracer for Positron Emission Tomography (PET) imaging of the cannabinoid type 2 receptor (CB2R) snmjournals.orgnih.govresearchgate.net. Although PET is distinct from phMRI, the development and use of [11C]A-836339 in PET studies to image CB2 receptor distribution and activation in vivo, particularly in models of neuroinflammation and Alzheimer's disease, highlight the application of advanced imaging techniques in understanding the in vivo pharmacology of A-836339 and its target receptor snmjournals.orgnih.govresearchgate.netplos.orgresearchgate.netfrontiersin.orgbiorxiv.org. These studies have shown specific uptake of [11C]A-836339 in CB2-rich tissues like the spleen and increased uptake in the brains of mice models exhibiting neuroinflammation or amyloid-beta deposition, indicating its utility in visualizing CB2 receptor engagement in pathological states snmjournals.orgnih.govresearchgate.netplos.orgresearchgate.netfrontiersin.org.

Molecular and Cellular Techniques

Molecular and cellular techniques are fundamental in dissecting the mechanisms of action of compounds like A-836339 at the cellular level. These methods provide detailed information on receptor expression, localization, and downstream molecular changes induced by the compound.

Immunohistochemistry (IHC) for Receptor Expression and Co-localization

Immunohistochemistry (IHC) is a powerful technique used to visualize the location and expression levels of specific proteins, such as receptors, within tissue samples. This method has been applied in A-836339 research to characterize the distribution of cannabinoid receptors and investigate their co-localization with other relevant cellular markers.

In studies investigating the gastroprotective effects of A-836339, IHC was used to characterize the expression of CB2 receptors and cyclooxygenase-2 (COX-2) in gastric tissue nih.govresearchgate.net. These studies revealed a co-localization of CB2 receptors and COX-2, suggesting a potential interaction or shared pathway in the observed effects of A-836339 in gastric tissue nih.govresearchgate.net.

IHC has also been crucial in examining CB2 receptor expression in the context of neuroinflammation and neurodegenerative diseases. In mouse models of Alzheimer's disease, IHC staining for CB2R, along with markers for microglia (Iba1, CD68) and astrocytes (GFAP), has demonstrated increased CB2R immunoreactivity associated with astroglial and predominantly microglial cells plos.orgfrontiersin.org. Furthermore, co-localization studies have shown CB2 receptor immunoreactivity associated with microglial processes, particularly those forming engulfment synapses with amyloid-beta plaques in these models plos.org. Co-localization of CB2R with plaque, GFAP+ astrocytes, or Iba1+ microglia has been assessed in brain regions like the cortex and hippocampus frontiersin.org.

The table below summarizes key findings from IHC studies related to A-836339 research:

| Tissue/Model | Proteins Characterized by IHC | Key Findings | Citations |

| Gastric tissue | CB2, COX-2 | Co-localization of CB2 receptors and COX-2 observed. | nih.govresearchgate.net |

| Mouse model of Alzheimer's (AD) | CB2R, Aβ, Iba1, CD68, GFAP | Increased CB2R immunoreactivity associated with astroglial and microglial cells. Co-localization of CB2R with microglial processes and Aβ plaques. | plos.orgfrontiersin.org |

| Rat cerebellum | CB2 receptor | Expression of CB2 receptor characterized. | researchgate.net |

Gene Expression Analysis (e.g., mRNA levels)

Gene expression analysis, particularly the assessment of messenger RNA (mRNA) levels, provides insights into the transcriptional regulation of genes encoding receptors and other proteins involved in the biological response to a compound. This technique has been employed in A-836339 research to evaluate changes in gene expression in various tissues and disease models.

Studies investigating the anti-inflammatory effects associated with A-836339 administration have assessed the levels of inflammatory mediators such as TNF-α and IL-1β in gastric tissue nih.govresearchgate.net. While the method (mRNA or protein) is not explicitly stated in the abstract, the context of assessing "expression" in relation to inflammatory response often involves evaluating mRNA levels.

Quantitative RT-PCR has been specifically used to evaluate the mRNA expression levels of cannabinoid receptors (Cnr2 for CB2R) in pain-relevant tissues, including dorsal root ganglia (DRGs), spinal cords, paws, and various brain regions in rat models of inflammatory and neuropathic pain nih.gov. These studies demonstrated a significant upregulation of CB2 receptor gene expression in DRGs, spinal cords, or paws ipsilateral to the injury under inflammatory and neuropathic pain conditions nih.gov.

The table below summarizes key findings from gene expression analysis studies related to A-836339 research:

| Tissue/Model | Genes/Molecules Analyzed | Key Findings | Citations |

| Gastric tissue | TNF-α, IL-1β | Levels of TNF-α and IL-1β assessed following A-836339 administration. | nih.govresearchgate.net |

| Rat inflammatory and neuropathic pain models | Cnr2 (CB2R mRNA) | Significant upregulation of Cnr2 mRNA in DRGs, spinal cords, or paws ipsilateral to injury. | nih.gov |

| Mouse model of Alzheimer's (AD) vs. Control | Cnr2 (CB2R mRNA) | No significant difference in Cnr2 mRNA expression in brain homogenates between AD model and control mice. | frontiersin.orgbiorxiv.org |

| Rodent and human tissues (early studies) | CB2 gene/mRNA | Primarily in immune system, low in normal brain, comparable to CB1 mRNA in CNS in spleen and tonsils. | nih.govotago.ac.nz |

Future Directions and Translational Research Perspectives for A 836339

Exploration of Novel Therapeutic Applications Beyond Current Research

While initial research highlighted A-836339's potential in pain management, the broader understanding of CB2R involvement in various physiological and pathological states suggests novel therapeutic applications. CB2R is predominantly expressed in immune cells and is upregulated under inflammatory conditions, including those in the central nervous system. frontiersin.orgencyclopedia.pubmdpi.comuniversiteitleiden.nlmdpi.comacs.org This has led to interest in targeting CB2R for conditions characterized by neuroinflammation and immune system modulation.

Emerging research suggests a role for CB2R modulation in neurodegenerative diseases such as Alzheimer's disease (AD) and Parkinson's disease (PD). frontiersin.orgencyclopedia.pubmdpi.comacs.orgnih.goveurekaselect.com Activation of CB2R has been shown to attenuate microglial activation and limit inflammatory responses, which are key components of neuroinflammatory processes in these conditions. frontiersin.orgencyclopedia.pubmdpi.commdpi.comnih.gov Preclinical studies using animal models of AD have indicated that CB2R activation may play a beneficial role, potentially by modulating neuroinflammation and improving cognitive functions. mdpi.comnih.govplos.orgmdpi.com Furthermore, CB2R activation has been suggested to have neuroprotective effects in PD models by reducing oxidative stress, excitotoxicity, and neuroinflammation. frontiersin.orgnih.gov

Beyond neuroinflammation, the involvement of CB2R in other conditions is being explored. Evidence suggests CB2R plays a role in mood and emotional behavior, food intake, body weight control, eating disorders, depression, anxiety, drug addiction, psychosis, schizophrenia-like behavior, and synaptic plasticity underlying cognitive functions. encyclopedia.pubnih.gov While A-836339 itself was initially characterized for pain, its selective CB2R agonist activity makes it a valuable tool for investigating the therapeutic potential of targeting CB2R in these diverse areas. Future research could involve evaluating A-836339 or its derivatives in preclinical models of these conditions to explore novel therapeutic applications.

Refinement of CB2R-Targeted PET Radioligands

A-836339 has served as a foundational structure for the development of CB2R-targeted PET radioligands, notably [11C]A-836339. researchgate.netnih.govwmis.orgacs.org PET imaging of CB2R holds significant promise for non-invasively visualizing and quantifying neuroinflammation and other pathological states where CB2R is upregulated. mdpi.comresearchgate.netnih.govacs.orgmdpi.comfrontiersin.orgresearchgate.net

[11C]A-836339 has shown specific uptake in CB2R-rich tissues like the spleen and has demonstrated specific cerebral uptake in certain mouse models of neuroinflammation and AD. researchgate.netacs.orgplos.orgmdpi.comresearchgate.net For instance, increased [11C]A-836339 uptake was observed in brain areas with Aβ depositions in an AD mouse model. researchgate.netplos.orgfrontiersin.org However, studies have also highlighted limitations of [11C]A-836339 as a radiotracer, including inconsistent findings in monitoring low CB2R expression in some neuroinflammation models in rats and potential issues with metabolic stability and brain radiometabolites for some fluorinated analogues. researchgate.netnih.govacs.orgmdpi.comresearchgate.net

The refinement of CB2R-targeted PET radioligands based on the A-836339 scaffold involves addressing these limitations. This includes developing analogues with improved metabolic stability, higher affinity and selectivity for CB2R, and favorable pharmacokinetic properties for brain imaging. researchgate.netacs.orgacs.orgacs.org Efforts have been made to develop fluorinated derivatives of A-836339 for labeling with fluorine-18, aiming for improved properties. researchgate.netacs.orgacs.orgacs.org The development of novel radioligands with enhanced characteristics is crucial for accurate in vivo mapping of CB2R expression and its changes in various pathological conditions, which in turn can aid in understanding disease progression and evaluating therapeutic interventions. nih.govresearchgate.net

Understanding the Role of CB2R Modulation in Specific Pathophysiological States

While preclinical studies have indicated a role for CB2R modulation in conditions like pain and neuroinflammation, a deeper understanding of its precise role in specific pathophysiological states is needed. The expression levels and cellular localization of CB2R can vary depending on the disease state, brain region, and even the stage of the disease. mdpi.comnih.govplos.orgmdpi.com